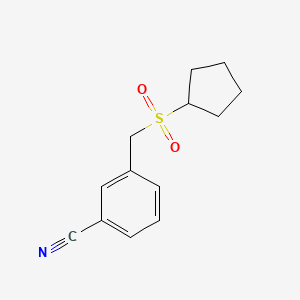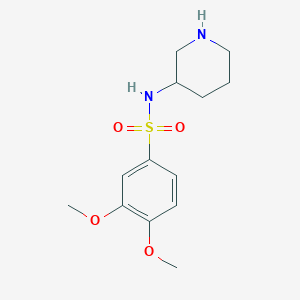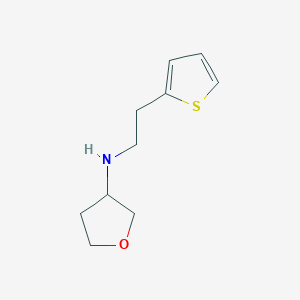
3-(Cyclopentylsulfonylmethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopentylsulfonylmethyl)benzonitrile (CPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Wirkmechanismus
3-(Cyclopentylsulfonylmethyl)benzonitrile acts as a competitive inhibitor of enzymes that bind to benzonitrile derivatives. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. 3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Cyclopentylsulfonylmethyl)benzonitrile has several advantages for use in lab experiments, including its high purity, solubility, and stability. However, 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, including its potential toxicity and its limited availability. Researchers must take precautions when handling 3-(Cyclopentylsulfonylmethyl)benzonitrile and use it in accordance with safety guidelines.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(Cyclopentylsulfonylmethyl)benzonitrile. One potential direction is the development of new drugs based on 3-(Cyclopentylsulfonylmethyl)benzonitrile for the treatment of cancer and neurological disorders. Another potential direction is the use of 3-(Cyclopentylsulfonylmethyl)benzonitrile as a tool for the study of G protein-coupled receptors and other enzymes. Furthermore, the synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile can be optimized to produce higher yields and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 3-(Cyclopentylsulfonylmethyl)benzonitrile is a chemical compound with significant potential for scientific research applications. Its synthesis method has been optimized to produce high yields with minimal impurities, and it has been used in various research applications, including as a fluorescent probe, enzyme inhibitor, and ligand for G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases. While 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, its potential for use in lab experiments and future directions for research make it an exciting area of study.
Synthesemethoden
3-(Cyclopentylsulfonylmethyl)benzonitrile can be synthesized through a multistep reaction process that involves the reaction of 3-(chloromethyl)benzonitrile with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain 3-(Cyclopentylsulfonylmethyl)benzonitrile. The synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile has been optimized to produce high yields with minimal impurities.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopentylsulfonylmethyl)benzonitrile has been used in various research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a substrate for the development of new enzyme inhibitors, and as a ligand for the study of G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been used as a tool for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
3-(cyclopentylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c14-9-11-4-3-5-12(8-11)10-17(15,16)13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLYXGKOFYKZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)





![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)





